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Compound of Interest

Compound Name: N-(2-Chloroethyl)benzamide

CAS No.: 26385-07-9

Cat. No.: B1582378 Get Quote

Executive Summary
N-(2-Chloroethyl)benzamide (CAS: 26385-07-9) is a monofunctional alkylating agent

derivative. While often used as a chemical intermediate in the synthesis of oxazolines and

heterocyclic pharmaceuticals, its toxicological profile is dominated by its potential to act as a

"masked" nitrogen mustard.

Unlike classical nitrogen mustards (which carry two chloroethyl arms), this compound

possesses a single chloroethyl group attached to an amide nitrogen. This structure significantly

alters its reactivity: it is stable at neutral pH but capable of metabolic activation via hydrolysis or

chemical cyclization to reactive electrophiles. Consequently, it presents a risk profile

characterized by delayed genotoxicity and severe irritation.

Key Risk Indicators:

Acute Toxicity: Estimated Moderate (Category 4 Oral).

Genotoxicity: High Concern (Metabolic release of 2-chloroethylamine).

Local Effects: Confirmed Skin and Eye Irritant (H315, H319).

Chemical & Physical Characterization
Understanding the physical state is a prerequisite for predicting exposure routes.
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Property Data Relevance to Toxicology

CAS Number 26385-07-9 Unique Identifier

Formula C₉H₁₀ClNO
Molecular Weight: 183.63

g/mol

Physical State Solid (Crystalline powder)
Inhalation risk of dusts; dermal

contact.[1]

Melting Point 103–106 °C
Stable solid at room

temperature.

Solubility
Low in water; Soluble in

DMSO, Ethanol

Lipophilicity facilitates

membrane penetration.

Reactivity
Susceptible to hydrolysis and

cyclization

Forms reactive aziridinium or

oxazolinium species.

Mechanism of Toxicity: The "Activation" Pathways
The toxicity of N-(2-Chloroethyl)benzamide is not inherent to the parent molecule in its resting

state but rather to its transformation products. The amide nitrogen reduces the nucleophilicity of

the nitrogen lone pair, preventing the spontaneous formation of the toxic aziridinium ion seen in

amine mustards. However, two pathways activate this molecule in vivo.

Pathway A: Metabolic Hydrolysis (The Primary Threat)
Enzymatic cleavage of the amide bond (by amidases) releases Benzoic Acid (relatively non-

toxic) and 2-Chloroethylamine. The latter is a potent alkylating agent that spontaneously

cyclizes to form an aziridinium ion, which alkylates DNA at the N7 position of guanine.

Pathway B: Cyclodehydrochlorination
Under basic conditions or specific enzymatic catalysis, the carbonyl oxygen can attack the

chloroethyl group, displacing chloride and forming 2-Phenyl-2-oxazoline. This intermediate is

an electrophile that can react with cellular nucleophiles (proteins/DNA).

Visualization: Activation Pathways
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The following diagram illustrates the divergence between stable storage and toxic activation.
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Caption: Figure 1.[2] Dual activation pathways transforming the stable amide into reactive

alkylating species.

Toxicological Data Profile
Direct experimental data for CAS 26385-07-9 is limited in public registries. The following data is

synthesized from Read-Across methodology using the primary metabolite, 2-Chloroethylamine

(CAS 870-24-6), which represents the "worst-case" toxicity scenario.

Acute Toxicity
Endpoint

Value (Estimated/Read-
Across)

Classification

LD50 Oral (Rat)
~2000 mg/kg (Based on

metabolite)

Category 4 (Harmful if

swallowed)

LD50 Dermal Data Not Available
Treat as Toxic (Category 3)

due to absorption potential.

LC50 Inhalation Data Not Available
High risk of respiratory

irritation.

Irritation & Sensitization
Skin:Irritating (Category 2). The chloroethyl moiety is a known vesicant (blistering agent)

precursor. Prolonged contact may cause chemical burns.
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Eyes:Serious Eye Irritation (Category 2A). Hydrolysis on the moist surface of the eye

releases HCl, causing immediate damage.

Genotoxicity & Carcinogenicity
Mutagenicity:Positive (Predicted). The metabolite 2-chloroethylamine is a known mutagen

(Muta. 2). It induces base-pair substitutions and frameshift mutations in Salmonella

typhimurium (Ames Test).

Carcinogenicity: Not listed by IARC/NTP, but structural alerts (alkylating halide) suggest

potential carcinogenicity upon chronic exposure.

Experimental Protocols for Safety Validation
As a researcher handling this compound, you should not rely solely on predicted data. Use the

following protocols to validate the specific risks in your formulation.

Protocol A: Hydrolytic Stability Assay
Determine if the compound releases toxic amines in your specific buffer system.

Preparation: Dissolve N-(2-Chloroethyl)benzamide (10 mM) in DMSO.

Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) and incubate at

37°C.

Sampling: Aliquot samples at t=0, 1, 4, and 24 hours.

Analysis: Analyze via HPLC-MS/MS.

Monitor: Disappearance of Parent (m/z 184 [M+H]+) and appearance of 2-

Chloroethylamine (m/z 79/81) and Benzoic Acid.

Interpretation: >10% degradation in 24h indicates high potential for in vivo toxicity.

Protocol B: Genotoxicity Screening (Ames Test
Modification)
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Since the parent requires metabolic activation, standard Ames tests may yield false negatives.

Strains:S. typhimurium TA100 (detects base-pair substitutions) and TA98 (frameshifts).

Activation System:REQUIRED. Use Rat Liver S9 fraction (induced with Aroclor 1254) to

simulate hepatic metabolism (amidase activity).

Dosing: 5 concentrations (e.g., 312, 625, 1250, 2500, 5000 µ g/plate ).

Control: Positive control: 2-Aminoanthracene (requires S9). Negative control: DMSO.

Criteria: A 2-fold increase in revertant colonies over background indicates mutagenicity.

Handling & Risk Management
Occupational Exposure Limit (OEL): Not established. Recommended Internal Limit: 0.1 mg/m³

(8h TWA) — Based on nitrogen mustard analogue safety factors.

Personal Protective Equipment (PPE) Matrix
Respiratory: N95/P2 minimum. If heating or generating dust, use a full-face respirator with

organic vapor/acid gas cartridges (OV/AG).

Dermal: Double-gloving recommended.

Inner Glove: Nitrile (0.11 mm).

Outer Glove: Laminate film (Silver Shield) or thick Nitrile (>0.2 mm) for prolonged

handling.

Engineering Controls: All weighing and solution preparation must occur inside a certified

Chemical Fume Hood.

Spill Management (Deactivation)
Do not simply wash with water (this generates HCl).

Solid Spill: Cover with weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize

potential acidity. Sweep into a sealed container.
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Solution Spill: Absorb with vermiculite. Treat the waste with 10% aqueous NaOH to force

hydrolysis to the alcohol (N-(2-hydroxyethyl)benzamide) and chloride, then dispose of as

hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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